3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one
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Overview
Description
3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2,3-dimethyloxirane. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one has various scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one
- 3-(4-Fluorophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one
- 3-(4-Methylphenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one
Uniqueness
3-(4-Bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
CAS No. |
113675-15-3 |
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Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(2,3-dimethyloxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-9-13(2,16-9)12(15)8-5-10-3-6-11(14)7-4-10/h3-9H,1-2H3 |
InChI Key |
VZAQCPPALSJCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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